N-苄基-N-乙基氨基磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

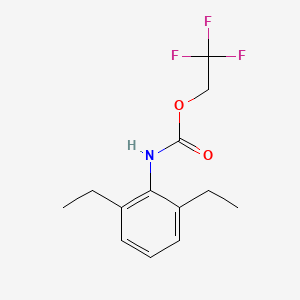

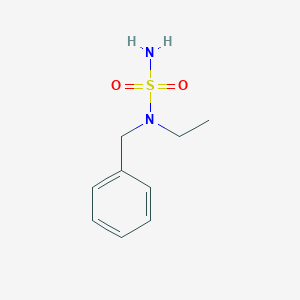

“N-benzyl-N-ethylaminosulfonamide” is a chemical compound with the molecular formula C9H14N2O2S . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .

Synthesis Analysis

The synthesis of “N-benzyl-N-ethylaminosulfonamide” and similar compounds has been reported in several studies . For instance, one study reported the design and synthesis of novel amide/sulfonamide derivatives based on previously reported anti-inflammatory compounds . Another study reported the cyclization of N-substituted propynamides, initiated by readily available electrophilic sulfenylating agent, enabling the synthesis of quinolinones and benzo .

Molecular Structure Analysis

The molecular structure of “N-benzyl-N-ethylaminosulfonamide” consists of a benzyl group and an ethylaminosulfonamide group . The structure of this compound and similar ones plays a crucial role in their biological activities .

科学研究应用

神经毒性研究

N-苄基-N-乙基氨基磺酰胺及相关化合物已被研究其神经毒性效应。Strong等人(2004年)对N-丁基苯磺酰胺(NBBS),一种相关化合物进行的研究表明其神经毒性,导致兔子出现运动功能障碍和组织病理学变化(Strong et al., 2004)。

放射配体合成

Gao等人(2014年)合成了N-(4-二乙氨基)苄基-4-[¹¹C]甲氧基-N-(对甲苯基)苯磺酰胺作为一种潜在的PET选择性CB2放射配体。该研究突出了合成过程和在正电子发射断层扫描(PET)成像中的潜在应用(Gao et al., 2014)。

血管研究

Zuccarello等人(1996年)探讨了相关磺酰胺类化合物在预防蛛网膜下腔出血引起的脑血管痉挛中的应用。该研究突出了这些化合物在血管疾病中的潜在治疗应用(Zuccarello et al., 1996)。

生物筛选

Aziz‐ur‐Rehman等人(2014年)合成了N-乙基/苄基-4-氯苯磺酰胺衍生物,并对其在抗革兰氏阴性和革兰氏阳性细菌以及酶抑制方面的生物潜力进行了筛选(Aziz‐ur‐Rehman等人,2014)。

绿色化学应用

Shi等人(2009年)描述了一种环境友好的方法,用于磺酰胺和醇的直接偶联,突出了这些化合物在绿色化学和药物合成中的作用(Shi et al., 2009)。

抗分枝杆菌药物

Malwal等人(2012年)报道了N-苄基-2,4-二硝基苯磺酰胺在抑制结核分枝杆菌方面的效力,展示了其作为抗分枝杆菌药物的潜力(Malwal et al., 2012)。

精神药物研究

Iwanami等人(1981年)探讨了N,N-二取代乙二胺的苯甲酰胺,包括N-苄基衍生物,用于潜在的神经阻滞活性,表明它们在精神药物研究中的用途(Iwanami et al., 1981)。

作用机制

Target of Action

Similar compounds such as neuromuscular blocking drugs (nmbds) act at several sites at the neuromuscular junction . More research is needed to identify the specific targets of N-benzyl-N-ethylaminosulfonamide.

Mode of Action

It’s known that similar compounds, like nmbds, can act as agonists and antagonists at postjunctional nicotinic receptors

Biochemical Pathways

For example, NMBDs can affect the transmission of nerve impulses at the myoneural junction . More research is needed to identify the specific biochemical pathways affected by N-benzyl-N-ethylaminosulfonamide.

Pharmacokinetics

Similar compounds like nmbds depend on organ function for metabolism and excretion

Result of Action

Similar compounds like nmbds can paralyze skeletal muscles by blocking the transmission of nerve impulses at the myoneural junction . More research is needed to understand the specific effects of N-benzyl-N-ethylaminosulfonamide’s action.

Action Environment

For example, the effect of NMBDs is potentiated in acidotic patients

属性

IUPAC Name |

[ethyl(sulfamoyl)amino]methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-11(14(10,12)13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWRQLZDRJIBNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1372688.png)

![N-[(4-aminophenyl)methyl]-4-bromobenzamide](/img/structure/B1372691.png)

![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)

![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)

![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)